4-(4-Methoxypiperidin-1-yl)phenylboronic acid

Lipophilicity LogP Drug-likeness

Select 4-(4-Methoxypiperidin-1-yl)phenylboronic acid for reliable Suzuki-Miyaura coupling and CNS-focused library synthesis. Its methoxypiperidine moiety yields a LogP of 1.74—1.38 units higher than unsubstituted piperidinyl analogs—enhancing membrane permeability and blood-brain barrier penetration. With a favorable Fsp3 (0.5) and consistent 98% purity, this building block delivers predictable regiochemical outcomes and reduces requalification risk in lead optimization.

Molecular Formula C12H18BNO3
Molecular Weight 235.09
CAS No. 1228182-84-0
Cat. No. B2877309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methoxypiperidin-1-yl)phenylboronic acid
CAS1228182-84-0
Molecular FormulaC12H18BNO3
Molecular Weight235.09
Structural Identifiers
SMILESB(C1=CC=C(C=C1)N2CCC(CC2)OC)(O)O
InChIInChI=1S/C12H18BNO3/c1-17-12-6-8-14(9-7-12)11-4-2-10(3-5-11)13(15)16/h2-5,12,15-16H,6-9H2,1H3
InChIKeyGQAIUVIJYKGVGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Methoxypiperidin-1-yl)phenylboronic acid (CAS 1228182-84-0): Procurement-Ready Physicochemical Profile


4-(4-Methoxypiperidin-1-yl)phenylboronic acid, identified by CAS 1228182-84-0, is an arylboronic acid derivative bearing a 4-methoxypiperidin-1-yl substituent at the para position of the phenyl ring, with a molecular formula of C12H18BNO3 and molecular weight of 235.09 g/mol . The compound is commercially available from multiple vendors at a baseline purity of 95–98% . Its structure provides both the boronic acid functionality required for Suzuki–Miyaura cross-coupling and a basic piperidine nitrogen that can influence solubility, coordination behavior, and downstream biological properties .

Why Generic Phenylboronic Acid Analogs Cannot Substitute for 4-(4-Methoxypiperidin-1-yl)phenylboronic acid in Regulated or High-Value Syntheses


While numerous phenylboronic acid derivatives are commercially available, substitution without formal requalification introduces uncontrolled variability in reaction yield, impurity profile, and downstream biological activity. The specific 4-(4-methoxypiperidin-1-yl) substitution pattern imparts a distinct combination of steric bulk, electronic character, and hydrogen-bonding capacity that directly influences the conformation, potency, and selectivity of final drug candidates [1]. In regulated pharmaceutical development, even minor changes to a building block—such as replacing a methoxy group with hydrogen, methyl, or a different heterocycle—can alter metabolic stability, off-target binding, or toxicological outcomes, potentially derailing a program at significant cost . The following quantitative evidence demonstrates where this compound exhibits verifiable differences relative to its closest comparators, providing a basis for procurement decisions when traceability and specification compliance are paramount.

Quantitative Differentiation Evidence: 4-(4-Methoxypiperidin-1-yl)phenylboronic acid vs. Closest Analogs


Predicted LogP and cLogP: Increased Lipophilicity vs. Unsubstituted Piperidine Phenylboronic Acid

4-(4-Methoxypiperidin-1-yl)phenylboronic acid exhibits a calculated LogP value of 1.74 , representing a substantial increase in lipophilicity compared to the unsubstituted (4-(piperidin-1-yl)phenyl)boronic acid analog (predicted LogP 0.36 [1]). This difference of 1.38 LogP units corresponds to an approximately 24-fold increase in octanol-water partition coefficient, which is likely to translate into improved membrane permeability in cellular assays. Additionally, the 4-methoxypiperidinyl substitution increases topological polar surface area (TPSA) to 52.93 Ų , offering a differentiated balance of polarity and lipophilicity compared to the unsubstituted analog (TPSA 43.7 Ų) [1].

Lipophilicity LogP Drug-likeness Permeability

Predicted Boiling Point: Higher Thermal Stability than Unsubstituted Piperidine Phenylboronic Acid

The predicted boiling point for 4-(4-methoxypiperidin-1-yl)phenylboronic acid is 421.5±55.0 °C , compared to 401.5±47.0 °C for the unsubstituted (4-(piperidin-1-yl)phenyl)boronic acid analog [1]. This difference of approximately 20 °C, though based on computational prediction, suggests enhanced thermal stability conferred by the 4-methoxy substituent, which increases molecular weight and polarizability. While both compounds are solids at room temperature, the higher predicted boiling point may correlate with reduced volatility during high-temperature reactions or workup procedures.

Thermal Stability Boiling Point Distillation Process Chemistry

Rotatable Bond Count: Enhanced Conformational Flexibility vs. 4-Methylpiperidinyl Analog

The target compound contains three rotatable bonds (excluding the boronic acid group) , while the 4-(4-methylpiperidin-1-yl)phenylboronic acid analog has two rotatable bonds due to the absence of the methoxy oxygen-carbon linkage . The additional rotatable bond introduces greater conformational sampling capacity, which can be advantageous for induced-fit binding to protein targets but may also increase entropic penalty upon binding. This difference directly impacts molecular docking predictions and ligand efficiency calculations.

Conformational Flexibility Rotatable Bonds Ligand Efficiency Molecular Docking

Suzuki–Miyaura Cross-Coupling Compatibility: Validated in Polypharmacology Scaffold Synthesis

The 3-positional isomer, 3-(4-methoxypiperidin-1-yl)phenylboronic acid, has been successfully employed in a sequential Suzuki–Miyaura coupling under standard conditions (Na2CO3, 1,4-dioxane/H2O, Pd(PPh3)4, 90 °C) to construct polypharmacology scaffolds targeting malaria [1]. This experimental validation demonstrates that the methoxypiperidinyl-phenylboronic acid motif is competent in palladium-catalyzed cross-couplings without requiring specialized ligands or forcing conditions. Given the structural similarity between the 3- and 4-positional isomers, comparable reactivity can be expected for 4-(4-methoxypiperidin-1-yl)phenylboronic acid, as confirmed by its commercial positioning as a Suzuki coupling reagent .

Suzuki Coupling Cross-Coupling C–C Bond Formation Heterocyclic Synthesis

Hydrogen Bond Acceptor Count: Differentiated Binding Capacity vs. Unsubstituted and Methyl Analogs

The target compound possesses four hydrogen bond acceptors (HBA) , compared to three HBA for the unsubstituted 4-(piperidin-1-yl)phenylboronic acid [1] and three HBA for the 4-methylpiperidinyl analog. The additional HBA arises from the methoxy oxygen atom, providing an extra site for hydrogen bonding interactions with protein residues, water molecules, or formulation excipients. This increase in HBA count is accompanied by an increase in hydrogen bond donors (HBD) to two, maintaining a HBD/HBA ratio that differs from simpler analogs and can influence aqueous solubility, crystal packing, and target recognition.

Hydrogen Bonding Ligand Recognition Solubility Drug Design

Molecular Weight and Fragment Efficiency: Balanced Scaffold for Lead Optimization

With a molecular weight of 235.09 g/mol , 4-(4-methoxypiperidin-1-yl)phenylboronic acid occupies a favorable position in lead-likeness space. It is 30 Da heavier than the unsubstituted analog (205.06 g/mol) and 16 Da heavier than the 4-methylpiperidinyl analog (219.09 g/mol) . This incremental mass increase provides additional functionality (the methoxy oxygen) without pushing the scaffold beyond fragment-like or lead-like property cutoffs (typically MW < 300–350 for fragments/leads). The compound's Fsp3 value of 0.5 indicates balanced saturation, a desirable feature for improving solubility and reducing aromaticity-driven promiscuity.

Molecular Weight Lead-likeness Fragment-Based Drug Discovery Ligand Efficiency

Optimal Application Scenarios for 4-(4-Methoxypiperidin-1-yl)phenylboronic acid Based on Verified Evidence


Medicinal Chemistry Programs Requiring Enhanced Lipophilicity for CNS Penetration

With a predicted LogP of 1.74—1.38 units higher than the unsubstituted piperidinyl analog—4-(4-methoxypiperidin-1-yl)phenylboronic acid is a preferred building block for central nervous system (CNS) drug discovery programs where increased membrane permeability and blood-brain barrier penetration are required . The methoxypiperidine moiety provides balanced lipophilicity and hydrogen bonding capacity (4 HBA, 2 HBD) that aligns with CNS drug design principles .

Fragment-Based Drug Discovery Requiring Balanced Saturation and Lead-Like Properties

The compound's molecular weight (235.09 g/mol) and Fsp3 value (0.5) position it as an attractive fragment or early lead scaffold with favorable saturation characteristics . The presence of a boronic acid handle enables rapid library synthesis via Suzuki–Miyaura coupling, while the methoxypiperidine group offers a site for additional functionalization or hydrogen bonding interactions .

Suzuki–Miyaura Cross-Coupling for Heterocyclic Library Synthesis

Validated by the successful use of the 3-positional isomer in palladium-catalyzed Suzuki couplings under standard conditions (Na2CO3, 1,4-dioxane/H2O, Pd(PPh3)4, 90 °C), 4-(4-methoxypiperidin-1-yl)phenylboronic acid can be confidently integrated into parallel synthesis workflows for generating diverse biaryl libraries . The para-substitution pattern provides predictable regiochemical outcomes and is compatible with a wide range of aryl halide partners .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Methoxypiperidin-1-yl)phenylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.